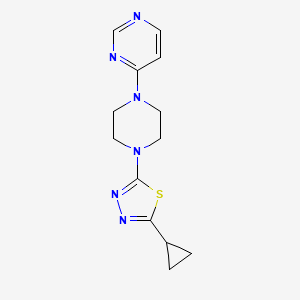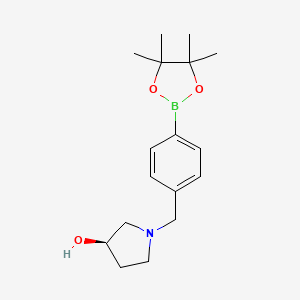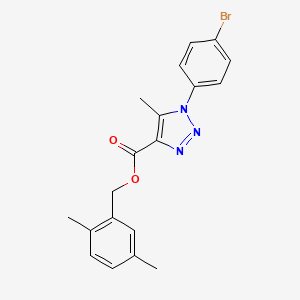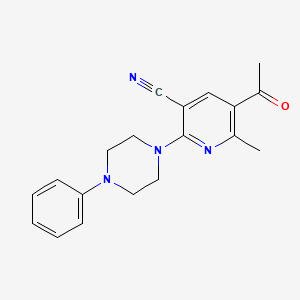
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole is a chemical compound that has been studied for its potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole involves its binding to the allosteric site of mGluR2. This binding enhances the activity of mGluR2, leading to the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that plays a role in the pathophysiology of various neurological disorders. Inhibition of glutamate release has been linked to the treatment of these disorders.
Biochemical and physiological effects:
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have antidepressant-like effects. These effects are believed to be due to the compound's ability to activate mGluR2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole in lab experiments is its selectivity for mGluR2. This selectivity allows for the study of the specific effects of mGluR2 activation. However, one of the limitations of using this compound is its potential for off-target effects. Careful control experiments should be carried out to ensure that the observed effects are due to the compound's specific activity on mGluR2.
Zukünftige Richtungen
There are several future directions for the study of 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole. One direction is the study of its potential in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Another direction is the study of its potential in the treatment of addiction. Activation of mGluR2 has been shown to reduce drug-seeking behavior in animal models of addiction. Further studies could explore the potential of 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole in the treatment of addiction. Additionally, the development of more selective and potent positive allosteric modulators of mGluR2 could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole can be synthesized using different methods. One of the methods involves the reaction of 2-cyclopropyl-1,3,4-thiadiazole-5-carboxylic acid with 4-(4-aminopiperidin-1-yl)pyrimidine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole as a white solid.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole has been studied for its potential in various scientific research applications. One of the applications is in the field of neuroscience. This compound has been shown to act as a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Activation of mGluR2 has been linked to the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6S/c1-2-10(1)12-16-17-13(20-12)19-7-5-18(6-8-19)11-3-4-14-9-15-11/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVDIMKAOOYMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2555147.png)



![N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2555155.png)
![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)
![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2555160.png)



![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)
